Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Overview
Description
“Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C21H32N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction under a hydrogen atmosphere. A mixture of the compound and 10% Pd/C in MeOH is stirred at room temperature for several hours .Molecular Structure Analysis
The molecular weight of “this compound” is 344.49 . The InChI Key is UTFBOGXIVNMTCO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a high GI absorption and is BBB permeant . It is a P-gp substrate . The compound has a Log Po/w (iLOGP) of 3.14 . Its water solubility is 1.18 mg/ml .Scientific Research Applications
Synthetic Chemistry Applications
The compound's role in synthetic chemistry is highlighted through its involvement in the creation of piperazines, diazaspirocycles, and other heterocyclic compounds. Macleod et al. (2006) developed a microwave-assisted solid-phase synthesis method utilizing α-methyl benzyl carbamate resin linker, which facilitates the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006). This method underscores the importance of diazaspirocycles in the efficient synthesis of complex molecular structures.
Biological Activity
The biological activity of diazaspirocycles, including those related to the tert-butyl 9-benzyl derivative, is discussed in the context of their potential therapeutic applications. Blanco-Ania et al. (2017) review the bioactivity of 1,9-diazaspiro[5.5]undecane-containing compounds, indicating their utility in treating conditions such as obesity, pain, and various immune system disorders (Blanco‐Ania et al., 2017).
Material Science
In material science, the compound's derivatives are explored for their stabilizing effects in polymers. Yachigo et al. (1992) demonstrate the synergistic stabilizing effect of 3,9-Bis derivatives in combination with thiopropionate type antioxidants for polymers, highlighting the compound's utility in enhancing material stability (Yachigo et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZROCDJHYQOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678065 | |
Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-59-8 | |
Record name | 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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